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Compound of Interest

Compound Name: 2-Methyl-4-octyne

Cat. No.: B077417

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
interpretation for the internal alkyne, 2-Methyl-4-octyne. This document details the expected
data from 'H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
presented in clear, tabular formats for easy comparison. Furthermore, it outlines detailed
experimental protocols for acquiring such spectra and includes visualizations of key
interpretation workflows and fragmentation pathways to aid in structural elucidation.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for
2-Methyl-4-octyne. This data is essential for the structural verification and characterization of
the molecule.

Table 1: Predicted *H NMR Spectroscopic Data for 2-
Methyl-4-octyne
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. . Coupling
Chemical Shift . . .
Protons Multiplicity Integration Constant (J) in
(ppm)
Hz
H1, H1', H1" ~0.9 (1) Triplet 3H ~7.0
H2, H2' ~ 1.5 (sextet) Sextet 2H ~7.0
H3, H3' ~2.1(@) Triplet 2H ~7.0
H6, H6' ~ 2.2 (d) Doublet 2H ~7.0
H7 ~1.8 (m) Multiplet 1H
H8, H8', H8", H9,
~1.0(d) Doublet 6H ~7.0
H9', H9"

Table 2: Predicted **C NMR Spectroscopic Data for 2-
Methyl-4-octyne

Carbon Atom

Chemical Shift (ppm)

C1 ~13.6
Cc2 ~ 225
C3 ~20.6
C4 ~80.0
C5 ~81.0
C6 ~30.2
c7 ~315
C8, C9 ~22.4

Table 3: Key Infrared (IR) Absorption Bands for 2-Methyl-
4-octyne
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Expected Frequency

Vibrational Mode Intensity
(cm™)
C-H stretch (sp3 hybridized) 2850-3000 Strong
C=C stretch (internal alkyne) 2100-2260 Weak to Very Weak
C-H bend (methyl/methylene) 1375-1470 Medium

Table 4: Major Fragments in the Mass Spectrum of 2-

Methyl-4-octyne
m/z

Proposed Fragment lon

Structure

124 [CoHi6]* Molecular lon

109 [CsH13]* [M - CH3]*

95 [C7H11]* [M - C2Hs]*

81 [CeHo]* [M - C3H7]*

67 [CsH7]* Propargyl cation fragmentation
55 [CaH7]* Allyl cation fragmentation

43 [CsHA]* Isopropyl cation

41 [CsHs]* Propargyl cation

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for a volatile liquid organic compound like 2-Methyl-4-octyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for the structural elucidation of 2-

Methyl-4-octyne.

Methodology:
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e Sample Preparation:

o Dissolve approximately 5-10 mg of 2-Methyl-4-octyne in 0.6-0.7 mL of a deuterated
solvent (e.g., CDCls).

o The solvent should be of high purity to avoid extraneous signals.
o Transfer the solution to a clean, dry 5 mm NMR tube.

o Ensure the sample height in the tube is sufficient to be within the detection range of the
instrument's probe.

e Instrument Parameters (Example for a 400 MHz Spectrometer):
o H NMR:
» Spectral Width: -2 to 12 ppm
» Pulse Sequence: Standard single-pulse experiment (e.g., zg30)
» Number of Scans: 16-32 (adjust for desired signal-to-noise ratio)
» Relaxation Delay (d1): 1-2 seconds
= Temperature: 298 K

o 13C NMR:

Spectral Width: -10 to 220 ppm

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30)

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

Relaxation Delay (d1): 2 seconds
» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
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[e]

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCIs at 7.26 ppm
for *H and 77.16 ppm for $3C) or an internal standard (e.g., TMS at O ppm).

o

o

Integrate the peaks in the *H NMR spectrum.

[¢]

Analyze the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-Methyl-4-octyne by their characteristic

vibrational frequencies.

Methodology:

o Sample Preparation (Neat Liquid):
o Place a small drop of neat 2-Methyl-4-octyne between two salt plates (e.g., NaCl or KBr).
o Gently press the plates together to form a thin liquid film.

o Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the sample
directly onto the ATR crystal.

e Instrument Parameters:
o Scan Range: 4000-400 cm~?
o Resolution: 4 cm
o Number of Scans: 16-32

o Background: A background spectrum of the clean, empty salt plates or ATR crystal should
be recorded and automatically subtracted from the sample spectrum.

o Data Analysis:

o lIdentify the characteristic absorption bands and their corresponding functional groups.
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o Pay close attention to the C-H stretching region (around 3000 cm~1) and the alkyne C=C
stretching region (around 2200 cm™1).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Methyl-4-octyne.
Methodology:
e Sample Preparation:

o Prepare a dilute solution of 2-Methyl-4-octyne in a volatile organic solvent (e.g.,
dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

e GC-MS Parameters (Example):

o Gas Chromatograph:

Injection Volume: 1 pL

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

Oven Temperature Program:
= Initial temperature: 50 °C, hold for 2 minutes
» Ramp: Increase to 250 °C at a rate of 10 °C/min
= Final hold: 5 minutes
= Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pum).
o Mass Spectrometer:
= |onization Mode: Electron lonization (El) at 70 eV

» Mass Range: m/z 35-300
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» Scan Speed: 2 scans/second

= |on Source Temperature: 230 °C

» Quadrupole Temperature: 150 °C
o Data Analysis:

o Identify the peak corresponding to 2-Methyl-4-octyne in the total ion chromatogram (TIC).

o Analyze the mass spectrum of this peak to determine the molecular ion (M*) and the
major fragment ions.

o Propose fragmentation pathways consistent with the observed mass spectrum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships
and pathways in the spectroscopic analysis of 2-Methyl-4-octyne.
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Caption: Workflow for Spectroscopic Data Interpretation.
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Caption: Predicted Mass Spectrometry Fragmentation of 2-Methyl-4-octyne.

« To cite this document: BenchChem. [Spectroscopic Data Interpretation for 2-Methyl-4-
octyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077417#spectroscopic-data-interpretation-for-2-
methyl-4-octyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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